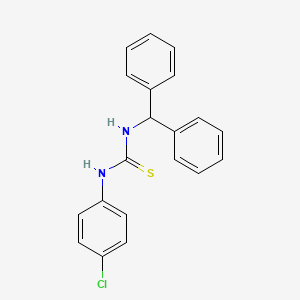![molecular formula C14H11N3OS2 B11079593 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone](/img/structure/B11079593.png)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE is a complex organic compound that features a thiadiazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE typically involves the formation of the thiadiazole ring followed by its attachment to the naphthalene moiety. One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with a naphthalene derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential anti-cancer properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell division processes, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-Based Compounds: These compounds share a similar sulfur and nitrogen-containing heterocyclic structure and have been studied for their biological activities.
1,3,4-Thiadiazoles: These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE is unique due to the presence of both a thiadiazole ring and a naphthalene moiety, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C14H11N3OS2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C14H11N3OS2/c15-13-16-17-14(20-13)19-8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,15,16) |
InChI Key |
DOEYSXSSRCHPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079513.png)

![5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate](/img/structure/B11079534.png)

![2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-mesitylacetamide](/img/structure/B11079537.png)
![4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B11079543.png)
![Ethyl 4-(3-[2-(4-chlorophenyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11079544.png)
![2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11079549.png)
![4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11079552.png)
![4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079563.png)
![3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11079566.png)
![N-(4-{[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]amino}phenyl)acetamide](/img/structure/B11079572.png)
![10-butyl-1-(2-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11079578.png)
![3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene](/img/structure/B11079586.png)
